molecular formula C11H20Cl2N2O B13088182 2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine dihydrochloride

2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanamine dihydrochloride

Cat. No.: B13088182
M. Wt: 267.19 g/mol
InChI Key: NKCDRMKVSVFCND-UHFFFAOYSA-N
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Description

2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanaminedihydrochloride is a chemical compound with the molecular formula C11H18N2O. It is known for its applications in various fields, including chemistry, biology, and medicine. This compound is characterized by its phenoxy group attached to an aminomethyl group, which is further connected to a dimethylethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanaminedihydrochloride typically involves the reaction of 4-(Aminomethyl)phenol with N,N-dimethylethanolamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using optimized conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or distillation to obtain the final product in its dihydrochloride form.

Chemical Reactions Analysis

Types of Reactions

2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanaminedihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: The phenoxy group can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens and alkylating agents are employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phenolic compounds, while reduction can produce various amine derivatives.

Scientific Research Applications

2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanaminedihydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and the development of new chemical entities.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanaminedihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
  • 2-Methoxy-5-((phenylamino)methyl)phenol

Uniqueness

2-(4-(Aminomethyl)phenoxy)-N,N-dimethylethanaminedihydrochloride is unique due to its specific structural features, which confer distinct chemical and biological properties. Its phenoxy group and aminomethyl linkage differentiate it from other similar compounds, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C11H20Cl2N2O

Molecular Weight

267.19 g/mol

IUPAC Name

2-[4-(aminomethyl)phenoxy]-N,N-dimethylethanamine;dihydrochloride

InChI

InChI=1S/C11H18N2O.2ClH/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11;;/h3-6H,7-9,12H2,1-2H3;2*1H

InChI Key

NKCDRMKVSVFCND-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)CN.Cl.Cl

Origin of Product

United States

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